molecular formula C18H27ClN4O4S B12714536 Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride CAS No. 154663-24-8

Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride

Cat. No.: B12714536
CAS No.: 154663-24-8
M. Wt: 431.0 g/mol
InChI Key: JIWMRQBEUIHBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a thiadiazole ring, a trimethoxyphenyl group, and a diethylamino substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to produce the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with diethylamino propanoyl chloride under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The compound’s trimethoxyphenyl group is known to interact with various proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, 3-(diethylamino)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

154663-24-8

Molecular Formula

C18H27ClN4O4S

Molecular Weight

431.0 g/mol

IUPAC Name

3-(diethylamino)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C18H26N4O4S.ClH/c1-6-22(7-2)9-8-15(23)19-18-21-20-17(27-18)12-10-13(24-3)16(26-5)14(11-12)25-4;/h10-11H,6-9H2,1-5H3,(H,19,21,23);1H

InChI Key

JIWMRQBEUIHBQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.